![molecular formula C21H16N4O2S2 B5977149 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5977149.png)
2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl sulfanyl derivatives with 4-phenyl-1,3-thiazol-2-yl acetamide under specific conditions. The reaction typically requires the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound’s thiazole ring is essential for its binding affinity to these targets, leading to the disruption of cellular processes and inhibition of cell growth .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Biological Activity
The compound 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a heterocyclic compound that combines features of pyrimidine and thiazole moieties. This article aims to explore its biological activity, particularly its potential therapeutic applications, mechanisms of action, and relevant experimental findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a sulfur atom linked to the pyrimidine ring, which is significant for its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antioxidant Activity : Many thiazole and pyrimidine derivatives have shown potential in scavenging free radicals, which could imply that this compound may also possess antioxidant properties.
- Enzyme Inhibition : Compounds structurally related to this one have been studied for their ability to inhibit various enzymes, such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives of thiazoles and pyrimidines have demonstrated activity against various cancer cell lines. The compound may exhibit:
- Cytotoxicity against Cancer Cells : Preliminary studies suggest that related compounds can induce apoptosis in cancer cells, suggesting that this compound could have similar effects.
Antimicrobial Activity
The antimicrobial properties of thiazole and pyrimidine derivatives are well-documented. The compound may show:
- Bactericidal Effects : Compounds with similar structures have been tested against a range of bacteria, indicating potential use as antibacterial agents.
Neuroprotective Effects
Given the structural features that allow for interaction with neurotransmitter systems, this compound might also:
- Inhibit AChE : This inhibition could potentially lead to increased levels of acetylcholine in the brain, thereby enhancing cognitive functions .
Case Studies and Experimental Findings
Study 1: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of related compounds on human breast cancer cell lines (MCF-7), it was found that certain derivatives exhibited IC50 values in the low micromolar range. This suggests that our compound may also possess significant anticancer activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 12.5 |
Compound B | MCF-7 | 15.0 |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of thiazole derivatives. It was reported that certain compounds inhibited AChE with IC50 values ranging from 80 to 150 µM. The target compound's structural similarity may suggest comparable inhibitory activity.
Compound | Enzyme | IC50 (µM) |
---|---|---|
Compound C | AChE | 90 |
Compound D | AChE | 120 |
Properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-18-11-16(14-7-3-1-4-8-14)22-20(24-18)29-13-19(27)25-21-23-17(12-28-21)15-9-5-2-6-10-15/h1-12H,13H2,(H,22,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPSGLBDOFLDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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